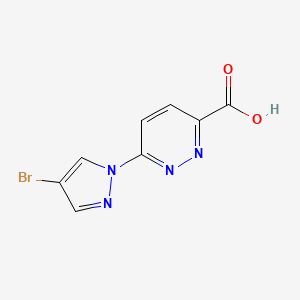
6-(4-bromo-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid
説明
“6-(4-bromo-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid” is a chemical compound with the molecular formula C8H5BrN4O2 . It has been used in the synthesis of various pharmaceutical and biologically active compounds .
Synthesis Analysis
The synthesis of pyrazole-based compounds has been reported in various studies . For instance, a study reported the synthesis of pyrazole-based ligands and evaluated their catalytic properties in the oxidation reaction of catechol to o-quinone . Another study reported the synthesis of a series of 4-(1H-pyrazol-1-yl)benzenesulfonamides, which showed promising antibacterial properties .Molecular Structure Analysis
The molecular structure of “6-(4-bromo-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid” can be represented by the SMILES stringNC1=CC=C(N2C=C(C=N2)Br)N=C1 . The crystal structure of a similar compound in complex with E. coli GyraseB has been reported . Chemical Reactions Analysis
Pyrazole-based compounds have been reported to participate in various chemical reactions . For instance, a study reported a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes to provide pyrazoles .Physical And Chemical Properties Analysis
The empirical formula of “6-(4-bromo-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid” is C8H5BrN4O2, and its molecular weight is 269.05 . It is a solid compound .科学的研究の応用
Chemical Synthesis and Functionalization
6-(4-bromo-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid is involved in various chemical synthesis and functionalization processes. For example, it can be converted into ester or amide derivatives through reactions with alcohols or N-nucleophiles, respectively. The compound also participates in cyclocondensation reactions with phenylhydrazine or hydrazine hydrate to form pyrazolo[3,4-d]pyridazines, highlighting its versatility in synthesizing heterocyclic compounds (Akçamur, Şener, Ipekoglu, & Kollenz, 1997).
Photophysical Properties
The photophysical properties of compounds derived from 6-(4-bromo-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid have been studied, indicating their potential in materials science. For instance, derivatives synthesized from this compound exhibit absorption and fluorescence spectra with emissions between 310 nm and 370 nm. The emission intensity of these compounds can be influenced by the presence of substituents, such as chloro and bromo groups, in the styryl group (Singh, Negi, Singh, Pant, Rawat, & Joshi, 2012).
Antimicrobial Activity
Some derivatives of 6-(4-bromo-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid have been synthesized and evaluated for their antimicrobial activities. The presence of pyrazole and/or pyridazine rings in these compounds contributes to their potential antibacterial properties, making them candidates for further exploration in the development of new antimicrobial agents (Cetin & Bildirici, 2016).
Antitumor Activity
Research has also explored the synthesis of heterocyclic compounds using 6-(4-bromo-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid as a building block, with some compounds showing promising antitumor activity. For example, compounds like pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated against liver carcinoma cancer cell lines, demonstrating significant antitumor potential (Gomha, Zaki, & Abdelhamid, 2015).
Safety And Hazards
将来の方向性
The development of new drugs using pyrazole-based compounds is a promising area of research due to their broad range of chemical and biological properties . Further studies are needed to explore the potential applications of “6-(4-bromo-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid” in pharmaceutical and biotechnological applications.
特性
IUPAC Name |
6-(4-bromopyrazol-1-yl)pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN4O2/c9-5-3-10-13(4-5)7-2-1-6(8(14)15)11-12-7/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYBZWBTUMKSJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)O)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-bromo-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



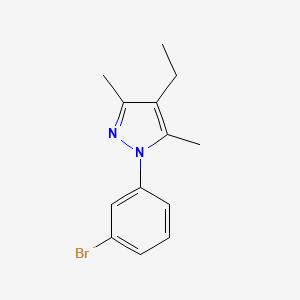
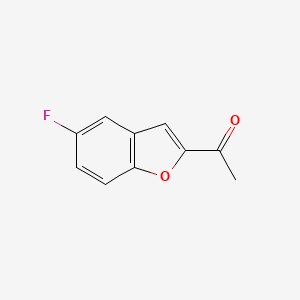
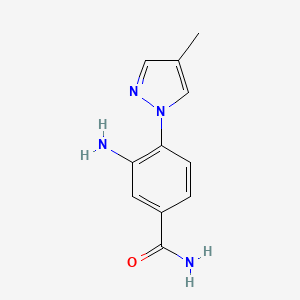
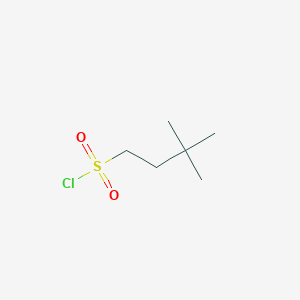
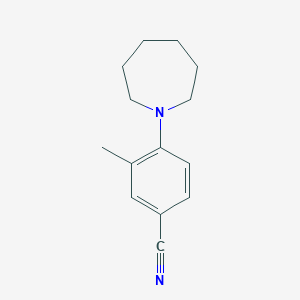
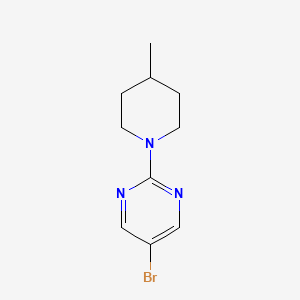
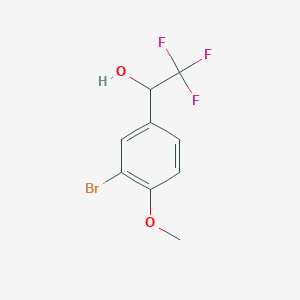
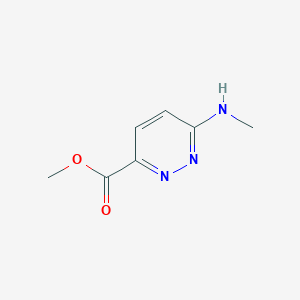
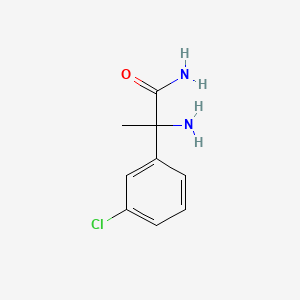
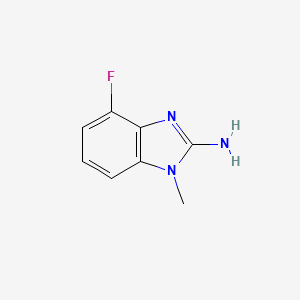
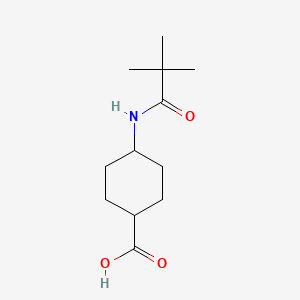
![3-{Cyclopropyl[(2-methoxyphenyl)carbamoyl]amino}propanoic acid](/img/structure/B1530207.png)
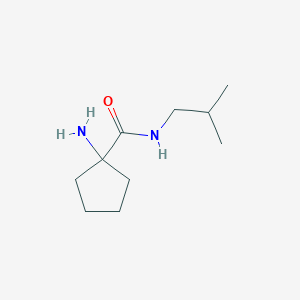
amine](/img/structure/B1530212.png)